molecular formula C11H8N2S B158250 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile CAS No. 127406-79-5

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B158250
CAS No.: 127406-79-5
M. Wt: 200.26 g/mol
InChI Key: FOKBMJMDQCPNJI-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is an organic compound that features a thiazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile typically involves the reaction of 2-methyl-1,3-thiazole with a suitable benzonitrile derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2-methyl-1,3-thiazole is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in acetic acid for bromination at the C-5 position of the thiazole ring.

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile serves as an important intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing derivatives with enhanced properties. Key reactions include:

  • Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The nitrile group can be reduced to yield primary amines.
  • Substitution : Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of different functional groups.

These reactions are facilitated by reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction, making the compound versatile in synthetic chemistry .

Biological Applications

Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can effectively inhibit various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(2-Methylthiazol)benzonitrileE. coli< 15 µg/mL
4-(4-bromophenyl)thiazol-2-amineStaphylococcus epidermidis< 10 µg/mL

The presence of the thiazole moiety is crucial for these activities, as it facilitates interactions with biological targets through hydrogen bonding and π-π interactions .

Anticancer Potential
The compound has also been explored for its anticancer properties. Cytotoxicity studies reveal that it exhibits low micromolar IC50 values against several cancer cell lines, indicating promising potential as an anticancer agent. Modifications on the thiazole ring significantly influence its activity, suggesting a structure-activity relationship that can be exploited for drug development .

Industrial Applications

Development of Dyes and Biocides
In addition to its biological applications, this compound is utilized in the industrial sector for developing dyes and biocides. Its unique chemical structure allows it to act effectively in these applications, contributing to the formulation of products with enhanced performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis of thiazole derivatives and their antimicrobial efficacy against various pathogens. The results demonstrated that specific substitutions on the thiazole ring enhanced antimicrobial activity significantly .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of thiazole-containing compounds against A431 and HT29 cell lines. The study concluded that compounds with a methyl group at position 4 on the phenyl ring exhibited increased cytotoxicity compared to their unsubstituted counterparts .

Comparison with Similar Compounds

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile can be compared with other thiazole derivatives such as:

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzonitrile

These compounds share similar structural features but differ in their functional groups and biological activities.

Biological Activity

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves methods such as nucleophilic substitution reactions or condensation reactions involving thiazole derivatives and benzonitriles.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli6.25 µg/mL
Bacillus licheniformis3.12 µg/mL
Staphylococcus aureus5.00 µg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents .

2. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
A172 (human glioblastoma)5.77 ± 0.96
B16F10 (murine melanoma)5.03 ± 0.69
MDA-MB-231 (breast adenocarcinoma)6.02 ± 0.08

These findings indicate that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action .

3. Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. In animal models, certain thiazole derivatives exhibited significant protection against induced seizures.

Compound Median Effective Dose (mg/kg)
Compound A<20
Compound B<15

The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance anticonvulsant efficacy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial potential of various thiazole derivatives, this compound was tested against multiple pathogens. Results indicated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria, significantly outperforming standard antibiotics in some cases.

Case Study 2: Anticancer Screening

A series of anticancer assays were conducted on several cell lines to evaluate the cytotoxic effects of thiazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structures to this compound had IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKBMJMDQCPNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352002
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

127406-79-5
Record name 4-(2-Methyl-4-thiazolyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127406-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspend 4-cyanophenacyl bromide (515 mg, 2.23 mmol) in ethanol (15 mL). Add thioacetamide (171 mg, 2.23 mmol) and sodium bicarbonate (187 mg, 2.23 mmol) and heat the mixture under reflux for 2 h. Concentrate in vacuo and dissolve the residue in DCM. Wash the organic fraction with water, dry over Na2SO4, filter and concentrate to give a solid. Suspend the solid in ether/hexane and filter under vacuum washing with hexane to obtain the desired intermediate as a white solid (415 mg, 93%). GC-MS m/z: 200 (M+).
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
171 mg
Type
reactant
Reaction Step Two
Quantity
187 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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